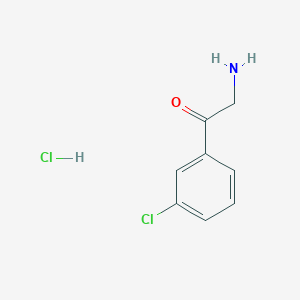

2-Amino-1-(3-chlorophenyl)ethanone hydrochloride

Beschreibung

2-Amino-1-(3-chlorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO. It is a hydrochloride salt form of 2-Amino-1-(3-chlorophenyl)ethanone, which is characterized by the presence of an amino group and a chlorophenyl group attached to an ethanone backbone. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Eigenschaften

IUPAC Name |

2-amino-1-(3-chlorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPJIXJTXWDVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388592 | |

| Record name | 2-amino-1-(3-chlorophenyl)ethanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51084-83-4 | |

| Record name | 2-amino-1-(3-chlorophenyl)ethanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1-(3-chloro-phenyl)-ethanone; hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chlorophenyl)ethanone hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with ammonium acetate and acetic anhydride to form the intermediate 3-chlorophenylacetone. This intermediate is then reacted with ammonia or an amine to introduce the amino group, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(3-chlorophenyl)ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Formation of 3-chlorophenylacetic acid or 3-chlorophenylacetone.

Reduction: Formation of 2-amino-1-(3-chlorophenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2-Amino-1-(3-chlorophenyl)ethanone hydrochloride has been studied for its potential effects on neurotransmitter systems:

- Dopamine Reuptake Inhibition : The compound enhances dopaminergic signaling by inhibiting the reuptake of dopamine, which may contribute to its stimulant effects.

- Serotonin Reuptake Inhibition : It also affects serotonin levels, suggesting potential applications in mood disorders.

These properties indicate its potential therapeutic uses in treating conditions such as depression and anxiety.

Neuroscience Research

Research indicates that this compound may exhibit neuroprotective properties. Its interactions with neurotransmitter receptors could influence synaptic transmission, making it a candidate for exploring therapeutic uses in neurodegenerative diseases.

Synthetic Organic Chemistry

In organic synthesis, this compound serves as a versatile reagent:

- Oxidation Reactions : It can yield ketones or carboxylic acids.

- Reduction Reactions : It produces alcohols or amines.

- Substitution Reactions : The compound can form various substituted derivatives, expanding its utility in chemical synthesis.

Case Study 1: Stimulant Effects

A study on the stimulant effects of related compounds demonstrated increased energy and euphoria among users. The compound's ability to significantly affect neurotransmitter levels positions it similarly to other known stimulants.

Case Study 2: Antidepressant Potential

Clinical trials have explored the efficacy of related compounds in treating depression. Initial studies showed limited effectiveness; however, renewed interest emerged as later research indicated potential benefits in specific populations.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(3-chlorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride

- 2-Amino-1-(2-chlorophenyl)ethanone hydrochloride

- 1-(3-chlorophenyl)-2-(methylamino)ethanone hydrochloride

Uniqueness

2-Amino-1-(3-chlorophenyl)ethanone hydrochloride is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Biologische Aktivität

2-Amino-1-(3-chlorophenyl)ethanone hydrochloride, with the Chemical Abstracts Service (CAS) number 51084-83-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article provides a comprehensive overview of its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated phenyl group at the meta position, an amino group , and a ketone functional group , which contribute to its biological properties. Its molecular formula is C₈H₈ClN·HCl, with a molecular weight of 206.07 g/mol . The hydrochloride salt form enhances its solubility in water, facilitating its use in various experimental settings.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : Preliminary studies suggest that the compound acts as a ligand for specific receptors, influencing neurotransmitter systems. This interaction is crucial for modulating synaptic transmission and neuronal activity, which may lead to neuroprotective effects against neurodegenerative diseases.

- Anti-inflammatory Properties : Similar compounds have shown significant inhibition of inflammation, suggesting that this compound may also possess anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors. These interactions can influence:

- Dopaminergic Activity : Research indicates that compounds with similar structures can modulate dopamine receptors, which are critical in conditions like Parkinson's disease and schizophrenia.

- Neuroprotective Mechanisms : The compound may exhibit neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For instance:

- A study explored the structure-activity relationship (SAR) of related compounds and found that modifications in the chlorinated phenyl group significantly impacted their inhibitory effects on specific kinases involved in cancer progression. The findings suggest that structural variations can enhance or diminish biological activity, highlighting the importance of precise chemical modifications .

- Another investigation into similar compounds demonstrated their selective antibacterial activity against Chlamydia spp., indicating potential applications in developing targeted antibiotics .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-3'-chloroacetophenone hydrochloride | 51084-83-4 | Similar amine and ketone functionality |

| 3-Chlorophenacylamine hydrochloride | 13476-89-6 | Contains a chlorinated phenyl group |

| 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride | 51084-82-3 | Variation in phenyl substitution |

| 2-Aminoacetophenone hydrochloride | 5007-03-0 | Lacks chlorine substitution but retains amino-ketone structure |

The unique positioning of the chlorine atom at the meta position on the phenyl ring distinguishes this compound from its analogs, potentially affecting its receptor interactions and overall biological activity.

Q & A

Q. What are the key considerations for synthesizing 2-Amino-1-(3-chlorophenyl)ethanone hydrochloride with high optical purity?

Synthesis of this compound requires attention to stereochemical control, especially if targeting enantiomerically pure forms. For example, (R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride has been synthesized with >98% enantiomeric excess (ee) using chiral resolution or asymmetric catalysis . Key steps include:

- Chiral auxiliary use : Employing chiral ligands or catalysts during ketone reduction.

- Purification : Chromatographic separation (e.g., HPLC with chiral columns) or recrystallization to isolate the desired enantiomer.

- Analytical validation : Polarimetry or chiral HPLC to confirm ee.

Q. How can researchers characterize the purity and structural identity of this compound?

A multi-technique approach is recommended:

Q. What safety protocols are critical when handling this compound?

Based on Safety Data Sheets (SDS) for analogs:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (toxicological properties are not fully characterized) .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors (precautionary code P261) .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can impurities in this compound be profiled and quantified?

Impurity profiling involves:

- HPLC/MS : Detect trace byproducts (e.g., 2-(benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride, a common impurity in related syntheses) .

- Reference standards : Use certified impurities (e.g., 3-hydroxyacetophenone) for calibration .

- Method validation : Follow ICH guidelines for limits of detection (LOD) and quantification (LOQ).

Table 1 : Common Impurities and Detection Methods

| Impurity Name | CAS Number | Detection Method |

|---|---|---|

| 3-Hydroxyacetophenone | 121-71-1 | HPLC-UV (λ = 254 nm) |

| Benzyletilefrone Hydrochloride | 55845-90-4 | LC-MS/MS (ESI+) |

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity in nucleophilic reactions?

The electron-withdrawing Cl group:

- Deactivates the ring : Reduces electrophilic substitution but stabilizes intermediates in nucleophilic acyl substitutions.

- Directs reactions : Meta-substitution favors specific regioselectivity in further functionalization (e.g., amination or halogenation).

Experimental validation via DFT calculations (e.g., using Gaussian) can predict reactive sites .

Q. What methodologies assess the compound’s stability under varying storage conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks .

- Analytical monitoring : Track decomposition products (e.g., 1-(3-chlorophenyl)propane-1,2-dione) via UPLC-PDA .

- Storage recommendations : Store at 2–8°C in amber vials to prevent photodegradation .

Methodological Notes

- Stereochemical analysis : Always correlate experimental data (e.g., optical rotation) with computational models (e.g., DFT) to confirm configurations .

- Data reproducibility : Cross-validate spectral data with multiple techniques (e.g., NMR + IR) to avoid misassignment .

For further literature, avoid non-peer-reviewed sources (e.g., commercial databases) and prioritize crystallographic tools like SHELX and regulatory guidelines (ICH, USP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.